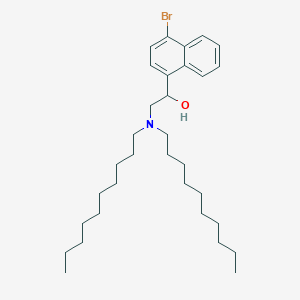
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol is an organic compound that features a bromonaphthalene moiety attached to an ethanol backbone, with a didecylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 4-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Ethanol Backbone: The bromonaphthalene is then reacted with ethylene oxide to introduce the ethanol group.
Introduction of the Didecylamino Group: Finally, the ethanol derivative is reacted with didecylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromonaphthalene moiety can be reduced to form a naphthalene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The bromonaphthalene moiety can intercalate into DNA, potentially leading to anticancer effects. The didecylamino group may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromonaphthalen-1-yl)ethan-1-amine
- (4-Bromonaphthalen-1-yl)(phenyl)methanol
- (4-Bromonaphthalen-1-yl)methanol
Uniqueness
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol is unique due to the presence of both a bromonaphthalene moiety and a didecylamino group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
6285-84-3 |
|---|---|
Formule moléculaire |
C32H52BrNO |
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
1-(4-bromonaphthalen-1-yl)-2-(didecylamino)ethanol |
InChI |
InChI=1S/C32H52BrNO/c1-3-5-7-9-11-13-15-19-25-34(26-20-16-14-12-10-8-6-4-2)27-32(35)30-23-24-31(33)29-22-18-17-21-28(29)30/h17-18,21-24,32,35H,3-16,19-20,25-27H2,1-2H3 |
Clé InChI |
ZDNZPJMFSOAJBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(CCCCCCCCCC)CC(C1=CC=C(C2=CC=CC=C21)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)


![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)
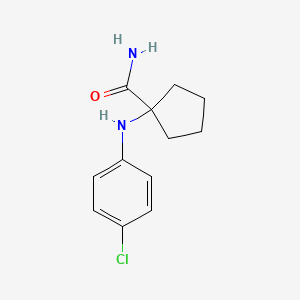

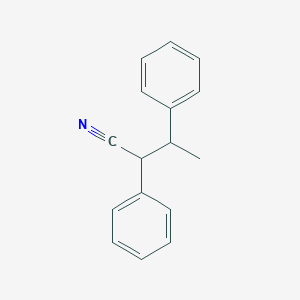
![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)
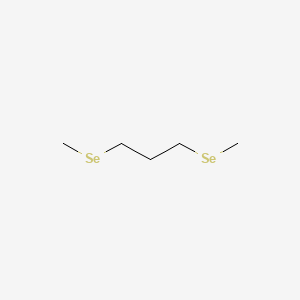
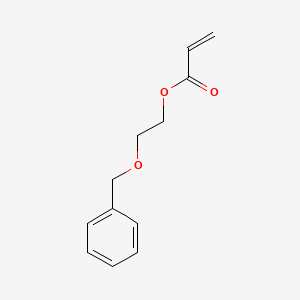

![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
